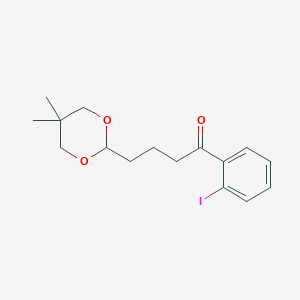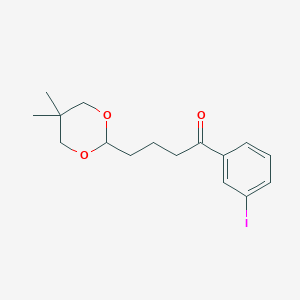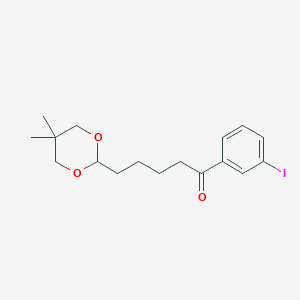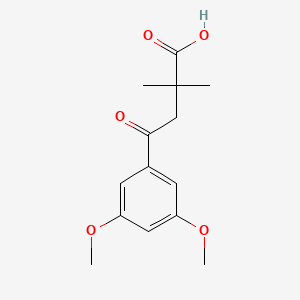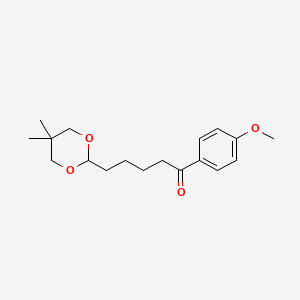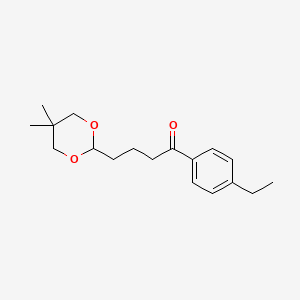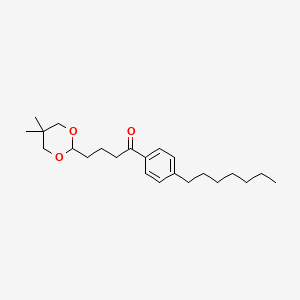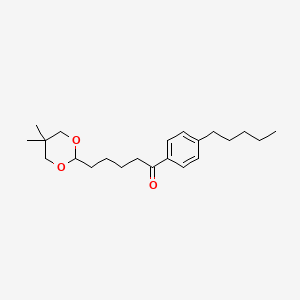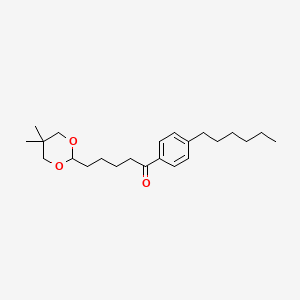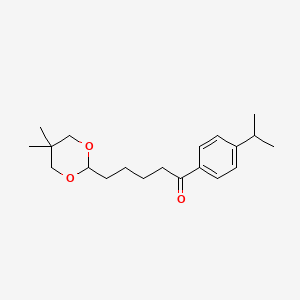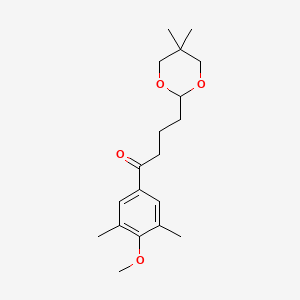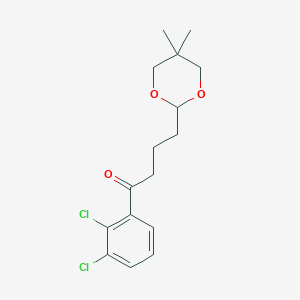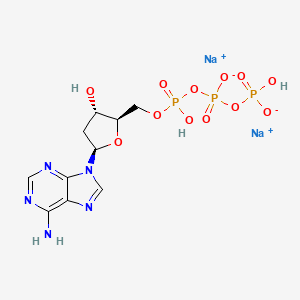
2'-Deoxyadenosine-5'-triphosphate disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyadenosine-5’-triphosphate disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of a nucleobase (adenine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate groups. This compound is essential for DNA synthesis and repair, making it a vital component in molecular biology and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate disodium salt typically involves the phosphorylation of 2’-deoxyadenosine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-5’-triphosphate disodium salt involves large-scale chemical synthesis using automated synthesizers. These methods are optimized for high throughput and consistency, employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups.
Hydrolysis: Breaking down into smaller molecules by the addition of water.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents (e.g., POCl3), water for hydrolysis, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent environments to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of 2’-deoxyadenosine, such as 2’-deoxyadenosine monophosphate (dAMP) and 2’-deoxyadenosine diphosphate (dADP) .
Applications De Recherche Scientifique
2’-Deoxyadenosine-5’-triphosphate disodium salt is widely used in scientific research, including:
Molecular Biology: As a substrate for DNA polymerases in polymerase chain reactions (PCR) and DNA sequencing.
Biochemistry: In studies of enzyme kinetics and mechanisms, particularly those involving DNA synthesis and repair.
Industry: In the production of diagnostic kits and reagents for molecular diagnostics.
Mécanisme D'action
2’-Deoxyadenosine-5’-triphosphate disodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides. This process is crucial for DNA replication and repair, ensuring the integrity and stability of genetic information .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxycytidine-5’-triphosphate disodium salt
- Thymidine-5’-triphosphate sodium salt
- 2’-Deoxyguanosine-5’-triphosphate disodium salt
Uniqueness
2’-Deoxyadenosine-5’-triphosphate disodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it pairs with thymidine in the DNA double helix, playing a critical role in maintaining the genetic code’s fidelity .
Propriétés
Numéro CAS |
74299-50-6 |
|---|---|
Formule moléculaire |
C10H16N5NaO12P3 |
Poids moléculaire |
514.17 g/mol |
Nom IUPAC |
disodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);/t5-,6+,7+;/m0./s1 |
Clé InChI |
CTWSMCPXFWEUIY-VWZUFWLJSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


